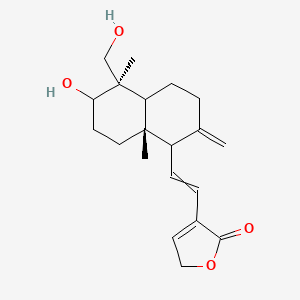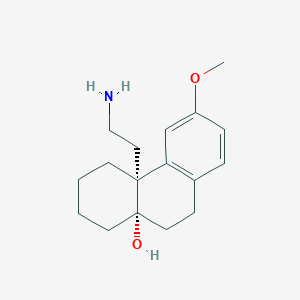![molecular formula C22H30O4 B14783073 3-[[(1R,4aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione](/img/structure/B14783073.png)
3-[[(1R,4aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ilimaquinone is a marine sponge metabolite first identified and isolated from the sponge Hippospongia metachromia in 1979 . It is a sesquiterpene quinone with the chemical formula C22H30O4. The compound is known for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties .
準備方法
Synthetic Routes and Reaction Conditions: Ilimaquinone can be synthesized through a radical decarboxylation and quinone addition reaction . The synthesis involves the use of various reagents and conditions, such as sodium/benzophenone for THF and Et2O distillation, and calcium hydride for CH2Cl2 and toluene distillation . The reaction is typically carried out under an argon atmosphere in dry, freshly distilled solvents under anhydrous conditions .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of ilimaquinone. Most of the compound is obtained through extraction from marine sponges, which is not yet scalable for industrial production.
化学反応の分析
Types of Reactions: Ilimaquinone undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products: The major products formed from these reactions include various quinone derivatives, which retain the core structure of ilimaquinone but with different functional groups attached .
科学的研究の応用
Chemistry: Used as a model compound for studying quinone chemistry and radical reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Shows promise as an anticancer agent by inducing apoptosis in cancer cells.
作用機序
Ilimaquinone exerts its effects through various molecular targets and pathways :
Anticancer Activity: It inhibits pyruvate dehydrogenase kinase 1, leading to reduced phosphorylation of pyruvate dehydrogenase and a shift from aerobic glycolysis to oxidative phosphorylation. This induces apoptosis in cancer cells.
Antiviral Activity: It inhibits key proteins of SARS-CoV-2, including the main protease and RNA-dependent RNA polymerase.
Anti-inflammatory Activity: It inhibits phospholipase A2, reducing inflammation.
類似化合物との比較
Ilimaquinone is compared with other marine sponge-derived sesquiterpenoid quinones, such as avarol, ethylsmenoquinone, and smenoquinone . These compounds share similar structures but differ in their biological activities and potency:
Avarol: Known for its strong antimicrobial and anticancer properties.
Ethylsmenoquinone: Exhibits anti-inflammatory and anticancer activities.
Smenoquinone: Shows moderate antimicrobial and anti-inflammatory properties.
Ilimaquinone stands out due to its broad spectrum of biological activities and its unique mechanism of action, particularly its ability to inhibit pyruvate dehydrogenase kinase 1 and key viral proteins .
特性
分子式 |
C22H30O4 |
|---|---|
分子量 |
358.5 g/mol |
IUPAC名 |
3-[[(1R,4aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C22H30O4/c1-13-7-6-8-18-21(13,3)10-9-14(2)22(18,4)12-15-19(24)16(23)11-17(26-5)20(15)25/h11,14,18,24H,1,6-10,12H2,2-5H3/t14?,18?,21-,22-/m1/s1 |
InChIキー |
JJWITJNSXCXULM-VGFITYGFSA-N |
異性体SMILES |
CC1CC[C@]2(C([C@]1(C)CC3=C(C(=O)C=C(C3=O)OC)O)CCCC2=C)C |
正規SMILES |
CC1CCC2(C(C1(C)CC3=C(C(=O)C=C(C3=O)OC)O)CCCC2=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


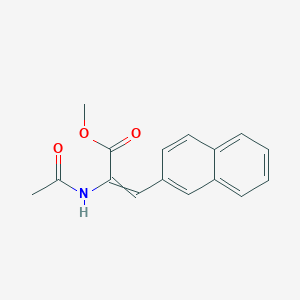
![tert-butyl N-[1-[4-[(4,4-difluoropiperidin-1-yl)methyl]phenyl]ethyl]carbamate](/img/structure/B14783008.png)
![2-[2-Chloro-6-(ethoxymethoxy)-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14783013.png)
![7-bromo-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2,3-dihydro-1H-naphthalene-4,4'-pyrrolidine]-3'-carboxylic acid](/img/structure/B14783023.png)
![Cis-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanol](/img/structure/B14783027.png)
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14783033.png)
![N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)heptanamide;dihydrate;trihydrochloride](/img/structure/B14783037.png)
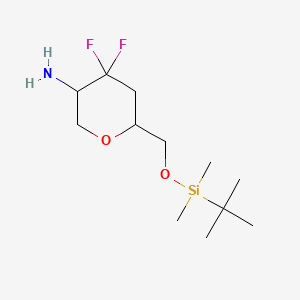
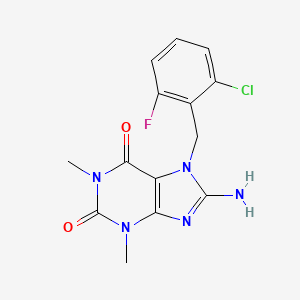
![(9R,11bR)-4'-[3-[4-[6-(2-aminoethylamino)hexanoyl]phenyl]propanoyl]-3',6',10,11b-tetramethylspiro[1,2,4,6,6a,6b,7,8,11,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-one](/img/structure/B14783046.png)
![tert-butyl (3S)-3-[(oxetan-3-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B14783058.png)
![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methoxyphenyl)-6,9-dihydro-1H-purin-6-one](/img/structure/B14783066.png)
